An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest in the field of drug discovery and development. The pyrazole nucleus is a well-established privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] This document delves into the fundamental physicochemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization of the title compound. Furthermore, it explores the potential biological activities and therapeutic applications of this molecule, drawing parallels with other functionally similar pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this promising molecular entity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and pharmacokinetic profiles.[5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][6][7] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a number of kinase inhibitors for cancer therapy, feature the pyrazole core, underscoring its therapeutic relevance.[1][2]
N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine incorporates key structural motifs that are often explored in drug design. The N-isopropyl group can influence lipophilicity and metabolic stability, while the N-methyl-4-amino group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.[8] This guide aims to provide a detailed technical foundation for the exploration of this specific derivative.
Physicochemical and Predicted Properties
While specific experimental data for N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar pyrazole amines.[10] |
| Boiling Point | ~230-250 °C (Predicted) | Extrapolated from similar structures.[11] |
| LogP | ~1.4 (Predicted) | [12] |
| pKa | ~5-6 (Predicted for the amine) | Typical for an N-methyl aniline analog. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility for small organic amines. |
| CAS Number | Not assigned | As of the latest search. |
Synthesis and Purification
The synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies.[13][14] A plausible and efficient route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile
-
To a stirred solution of malononitrile (1 equivalent) in triethyl orthoformate (3 equivalents), add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield crude ethoxymethylenemalononitrile.
-
Dissolve the crude intermediate in ethanol.
-
Add isopropylhydrazine (1 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of 4-(Aminomethyl)-1-isopropyl-1H-pyrazole
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous THF.
-
Add a solution of 4-Amino-1-isopropyl-1H-pyrazole-3-carbonitrile (1 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl pyrazole.
Step 3: Synthesis of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
-
Dissolve the crude 4-(aminomethyl)-1-isopropyl-1H-pyrazole (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the carbamate intermediate.
-
Reduce the carbamate intermediate using LiAlH₄ in THF as described in Step 2.
-
After workup and purification by column chromatography (silica gel, gradient elution with dichloromethane/methanol), N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is obtained.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.[15] The following data are predicted based on the structure and known spectral data of similar pyrazole derivatives.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole H-3 | ~7.5 | s | - | 1H |
| Pyrazole H-5 | ~7.4 | s | - | 1H |
| -CH(CH₃)₂ | ~4.4 | sept | ~6.7 | 1H |
| -NH-CH₃ | ~2.5 | s | - | 3H |
| -CH(CH₃)₂ | ~1.4 | d | ~6.7 | 6H |
| -NH- | ~1.5 (broad) | s | - | 1H |
¹³C NMR (100 MHz, CDCl₃):
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pyrazole C-5 | ~138 |
| Pyrazole C-3 | ~129 |
| Pyrazole C-4 | ~115 |
| -CH(CH₃)₂ | ~49 |
| -NH-CH₃ | ~35 |
| -CH(CH₃)₂ | ~23 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (secondary amine) |
| 2950-2980 | C-H stretch (aliphatic) |
| 1580-1620 | C=N, C=C stretch (pyrazole ring) |
| 1450-1490 | C-H bend (aliphatic) |
| 1100-1200 | C-N stretch |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: 140.12
Potential Biological Activity and Applications
The structural features of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine suggest several potential avenues for biological activity, making it an attractive candidate for drug discovery programs.
Caption: Relationship between the core scaffold, its properties, and potential biological activities.
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[7]
-
Anticancer: The pyrazole scaffold is prevalent in numerous kinase inhibitors used in oncology.[6] The 4-amino group can serve as a key interaction point within the ATP-binding pocket of various kinases.
-
Antimicrobial and Antifungal: Substituted pyrazoles have shown promising activity against a range of bacterial and fungal pathogens.[8][17][18] The overall lipophilicity and electronic nature of the molecule can be optimized to enhance cell wall penetration and target engagement.
-
Central Nervous System (CNS) Activity: The ability to modulate the physicochemical properties of pyrazole derivatives allows for the potential to cross the blood-brain barrier, opening possibilities for applications in neurodegenerative diseases or psychiatric disorders.
Conclusion
N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further diversification. The rich history of the pyrazole scaffold in approved drugs and clinical candidates provides a strong rationale for the investigation of this and related derivatives for a multitude of therapeutic targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising compound.
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Figure 1. Chemical Structure of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine.
-1H-pyrazol-4-amine)
